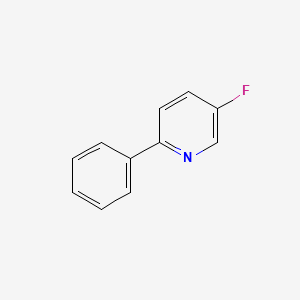

5-Fluoro-2-phenylpyridine

描述

Significance of Fluorinated Pyridine (B92270) Scaffolds in Advanced Chemical Systems

Fluorinated pyridine scaffolds are integral components in the design of advanced chemical systems. The inclusion of fluorine, the most electronegative element, into a pyridine ring imparts unique physicochemical properties with minimal steric alteration. rsc.org This modification can significantly influence a molecule's metabolic stability, lipophilicity, basicity, and binding interactions. rsc.orgnih.gov Consequently, organofluorine compounds are prevalent in pharmaceuticals, agrochemicals, and high-performance materials. nih.govrsc.org The pyridine framework itself is a privileged structure in medicinal chemistry, found in over 7000 drugs, and its nitrogen atom provides a key site for coordination in materials science applications. mdpi.com The combination of these two entities in fluorinated pyridines creates building blocks with enhanced thermal stability and tailored electronic properties, making them highly valuable for developing new functional molecules. nih.govhmdb.ca

Historical Context of Phenylpyridine Derivatives in Organic and Inorganic Chemistry

Phenylpyridine derivatives, particularly 2-phenylpyridine (B120327) (ppy), have a rich history in both organic and inorganic chemistry. Initially explored as simple heterocyclic structures, their true significance blossomed with the discovery of their ability to act as cyclometalating ligands. acs.org In this role, the pyridine nitrogen and a carbon from the phenyl ring coordinate to a metal center, forming a stable five-membered ring. This bidentate C^N coordination has been extensively studied with transition metals like iridium(III) and platinum(II). bldpharm.comucsb.edu The resulting organometallic complexes often exhibit strong luminescence, a property that has made them central to the development of organic light-emitting diodes (OLEDs) and other optoelectronic applications. acs.orgbldpharm.com The synthesis of the parent 2-phenylpyridine is classically achieved through the reaction of phenyllithium (B1222949) with pyridine. acs.org

Overview of Research Trajectories for 5-Fluoro-2-phenylpyridine

Research on this compound specifically leverages the foundational knowledge of both fluorinated scaffolds and phenylpyridine chemistry. The primary research trajectories for this compound can be categorized into three main areas. Firstly, in materials science , it serves as a crucial ligand for creating highly efficient phosphorescent emitters for OLEDs. The fluorine atom at the 5-position of the pyridine ring allows for fine-tuning of the electronic properties of the resulting metal complexes, influencing their emission color and quantum efficiency. bldpharm.comacs.org Secondly, in medicinal and agricultural chemistry , this compound is utilized as a key building block for more complex, biologically active molecules. acs.org Its derivatives have shown promise as potent insecticidal agents. acs.orghuji.ac.il Furthermore, the fluorinated pyridine motif is valuable for developing radiotracers for applications like Positron Emission Tomography (PET). hmdb.caacs.org Lastly, its synthesis and reactivity are subjects of ongoing study, with researchers exploring efficient and selective methods to construct this valuable scaffold. acs.org

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEJQSMOUITDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673493 | |

| Record name | 5-Fluoro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512171-81-2 | |

| Record name | 5-Fluoro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 5 Fluoro 2 Phenylpyridine and Its Derivatives

Regioselective Synthesis Strategies for 5-Fluoro-2-phenylpyridine

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted pyridines like this compound. The electronic nature of the pyridine (B92270) ring and the directing effects of existing substituents heavily influence the outcome of synthetic transformations. Chemists have developed several robust strategies to control the position of functionalization, including cross-coupling reactions, nucleophilic aromatic substitutions, and direct C-H functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a direct method for constructing the 2-phenylpyridine (B120327) scaffold. eie.gr These reactions typically involve the coupling of a halosubstituted pyridine with an organometallic reagent.

The Suzuki-Miyaura coupling is a widely utilized and versatile method for synthesizing biaryl compounds, including this compound. libretexts.org This reaction typically couples an organoboron reagent (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org A common and direct approach for synthesizing this compound is the Suzuki coupling of 2-bromo-5-fluoropyridine (B41290) with phenylboronic acid. sigmaaldrich.com

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The efficiency and selectivity of the reaction can be finely tuned by modifying the catalyst, ligands, base, and solvent system. nsf.govrsc.org For instance, the use of well-defined, air- and moisture-stable N-heterocyclic carbene (NHC)–Pd(II) chloro dimers has been shown to be highly efficient for Suzuki-Miyaura cross-coupling reactions, proceeding with broad functional group tolerance. nsf.gov

Table 1: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | High |

| 2-Chloro-5-fluoropyridine (B44960) | Phenylboronic acid | [NHC-Pd(II)Cl]₂ | K₃PO₄ | Aqueous | 100 °C | Excellent |

| 2,3-Dichloro-5-trifluoromethylpyridine | 4-Hydroxyphenylboronic acid | Palladium Catalyst | Base | Solvent | N/A | High |

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methods are effective for synthesizing phenylpyridine structures. The Hiyama cross-coupling, which utilizes organotrifluorosilanes, has been successfully applied to couple aryltrifluorosilanes with heteroaryl chlorides. nih.gov For example, phenyltrifluorosilane (B1582143) can couple with 2-chloro-5-fluoropyridine in the presence of a palladium catalyst to yield this compound. nih.gov

Nickel-catalyzed couplings also present a viable alternative. For instance, the reaction of 2-fluoropyridine (B1216828) with phenylmagnesium bromide (a Grignard reagent) can be catalyzed by bis(acetylacetonate)nickel(II) to produce 2-phenylpyridine. lookchem.com While this specific example does not yield the 5-fluoro derivative directly, it demonstrates the principle of using nickel catalysis for C-C bond formation in pyridine systems.

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for introducing substituents onto an aromatic or heteroaromatic ring. wikipedia.org This reaction is particularly effective for pyridines, as the ring nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex, especially when substitution occurs at the 2- or 4-positions. wikipedia.orgnih.gov

The synthesis of fluoropyridines can be achieved by displacing a suitable leaving group, such as a nitro or chloro group, with a fluoride (B91410) ion. scispace.com For example, methyl 3-nitropyridine-4-carboxylate has been shown to undergo successful substitution of the nitro group with a fluoride anion to produce methyl 3-fluoropyridine-4-carboxylate. scispace.com This highlights the feasibility of installing a fluorine atom onto a pyridine ring via an SNAr mechanism.

Conversely, an existing fluoro group can act as an excellent leaving group in SNAr reactions to create derivatives. nih.govacs.org A combination of C-H fluorination followed by SNAr provides a powerful strategy for the late-stage functionalization of complex pyridines. nih.govacs.org For instance, a 2-fluoropyridine intermediate can react with various nucleophiles (derived from alcohols, amines, or thiols) under mild conditions to install a diverse array of functionalities. nih.gov In one synthetic route to a complex derivative, 4-(3-chloro-5-trifluoromethyl)pyridin-2-yl phenol (B47542) undergoes nucleophilic substitution with 5-fluoro-2-nitrobenzoic acid. mdpi.com

Table 2: Nucleophilic Aromatic Substitution (SNAr) for Fluoro-Pyridine Synthesis

| Substrate | Nucleophile / Fluorinating Agent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | Cesium fluoride | DMSO | 120 °C | Methyl 3-fluoropyridine-4-carboxylate | 38 |

| 3-Phenylpyridine N-oxide | Trimethylamine (forms pyridyltrialkylammonium salt), then Fluoride source | Dichloromethane, then THF | N/A, then N/A | 2-Fluoro-5-phenylpyridine | 84 |

| 2-Fluoropyridine | Butanol, Morpholine, or Indole | N/A | Mild | 2-Substituted Pyridine Derivatives | N/A |

Note: This table showcases examples of SNAr reactions for synthesizing fluoropyridines or their derivatives. nih.govscispace.comacs.org

Direct C-H functionalization represents a highly atom-economical and efficient approach to synthesizing fluorinated molecules, as it circumvents the need for pre-functionalized starting materials. rsc.org This strategy involves the selective activation and conversion of a C-H bond into a C-F bond.

Transition metal catalysis is a key enabler for C-H fluorination reactions. chinesechemsoc.org Palladium, in particular, has been extensively studied for directing the fluorination of C-H bonds. In the context of 2-phenylpyridine, the pyridine nitrogen atom often acts as a directing group, guiding the functionalization to the ortho position of the phenyl ring. rsc.orgscispace.com The first palladium-catalyzed aryl C-H fluorination of 2-phenylpyridine derivatives was reported using electrophilic fluorine sources like N-fluoro-trimethylpyridinium tetrafluoroborate (B81430). rsc.orgchinesechemsoc.org This approach, however, typically results in fluorination of the phenyl ring rather than the pyridine ring. rsc.org

To achieve fluorination on the pyridine ring, alternative catalysts and conditions are necessary. A notable method developed by Fier and Hartwig utilizes silver(II) fluoride (AgF₂) for the C-H monofluorination of pyridines with excellent site-selectivity at the C-H bonds adjacent to the nitrogen (C2 and C6 positions). rsc.org For example, the reaction of 2-phenylpyridine with AgF₂ in acetonitrile (B52724) yields 2-fluoro-6-phenylpyridine (B70266) as the sole fluorinated product in high yield. rsc.org This selectivity is rationalized by a mechanism involving initial N-coordination of AgF₂ to the pyridine, followed by addition and subsequent hydrogen abstraction. rsc.org

Table 3: Transition Metal-Catalyzed C-H Fluorination of 2-Phenylpyridine

| Substrate | Catalyst | Fluorinating Agent | Solvent | Product(s) | Regioselectivity | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Phenylpyridine | Pd(OAc)₂ | N-fluoropyridinium tetrafluoroborate (NFP-BF₄) | Dichloroethane | ortho-Fluoro(phenyl)pyridine | Phenyl ring ortho | 33-75 (mono-F) |

| 2-Phenylpyridine | None | AgF₂ | Acetonitrile | 2-Fluoro-6-phenylpyridine | Pyridine ring C6 | 88 |

| 2-Arylpyridines | Cp*Co(CH₃CN)₃₂ | N-trifluoromethylthiodibenzenesulfonimide | CH₂Cl₂ | ortho-Trifluoromethylthiolated 2-arylpyridines | Phenyl ring ortho | up to 94 |

Note: This table includes examples of C-H functionalization on the 2-phenylpyridine scaffold, illustrating different regiochemical outcomes based on the catalytic system. The third entry shows a trifluoromethylthiolation, a related C-H functionalization. rsc.orgscispace.combeilstein-journals.orgnih.gov

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-Phenylpyridine |

| 2,3-Dichloro-5-trifluoromethylpyridine |

| 4-Hydroxyphenylboronic acid |

| 5-Fluoro-2-nitrobenzoic acid |

| Phenylmagnesium bromide |

| 2-Fluoropyridine |

| Bis(acetylacetonate)nickel(II) |

| Methyl 3-fluoropyridine-4-carboxylate |

| Methyl 3-nitropyridine-4-carboxylate |

| Cesium fluoride |

| 2-Bromo-5-fluoropyridine |

| Phenylboronic acid |

| Phenyltrifluorosilane |

| 2-Chloro-5-fluoropyridine |

| 2-Fluoro-6-phenylpyridine |

| Silver(II) fluoride (AgF₂) |

| N-fluoro-trimethylpyridinium tetrafluoroborate |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| 3-Phenylpyridine N-oxide |

| 2-Fluoro-5-phenylpyridine |

| 4-(3-chloro-5-trifluoromethyl)pyridin-2-yl phenol |

| Butanol |

| Morpholine |

| Indole |

| N-trifluoromethylthiodibenzenesulfonimide |

C-H Functionalization Strategies for Fluorination of Phenylpyridines

Electrophilic Fluorination Methods

The direct introduction of a fluorine atom onto a pyridine ring via electrophilic substitution is a significant challenge due to the electron-deficient nature of the heterocycle. However, the development of powerful electrophilic fluorinating reagents, primarily those containing a nitrogen-fluorine (N-F) bond, has provided pathways to achieve this transformation. The most common reagents in this class are N-fluorosulfonimides, such as N-Fluorobenzenesulfonimide (NFSI), and quaternary ammonium (B1175870) salts like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). researchgate.netrsc.org

Direct C-H fluorination of 2-phenylpyridine often leads to a mixture of products, with regioselectivity being a primary challenge. Studies have shown that palladium-catalyzed C-H fluorination of 2-phenylpyridine derivatives tends to occur at the ortho-positions of the phenyl ring. rsc.orgresearchgate.net In metal-free approaches using reagents like silver(II) fluoride (AgF₂), fluorination of 2-phenylpyridine has been shown to be highly selective for the 6-position of the pyridine ring, yielding 2-fluoro-6-phenylpyridine. psu.eduorgsyn.org The 5-position, being meta to the directing phenyl group, is generally less favored for direct electrophilic attack.

To achieve fluorination at the 5-position of a pyridine ring, the substrate often requires activating groups. For instance, the fluorination of 2-aminopyridines and 2-hydroxypyridines with Selectfluor® can be directed to either the C3 or C5 position, depending on the other substituents present on the ring. acs.orgnih.gov While these methods are effective for certain substituted pyridines, achieving selective C-5 fluorination on an unactivated 2-phenylpyridine substrate via direct electrophilic C-H activation remains a synthetic hurdle.

Table 1: Common Electrophilic N-F Fluorinating Reagents

| Reagent Name | Acronym | Structure | Typical Application |

|---|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Dicationic Quinuclidine Derivative | Fluorination of electron-rich arenes, enol ethers, and activated heterocycles. nih.govacs.org |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Fluorination of carbanions, enolates, and some C-H bonds, often under catalyzed conditions. rsc.orgorganic-chemistry.org |

Cyclization and Annulation Reactions for Pyridine Ring Formation with Fluorine Incorporation

A more regiocontrolled strategy for synthesizing this compound involves constructing the fluorinated pyridine ring from acyclic or simpler cyclic precursors. These methods embed the fluorine atom in a specific position of a building block, which is then incorporated into the final pyridine ring through cyclization or annulation reactions.

One prominent approach is the [3+3] annulation, where two three-atom fragments are combined. For instance, ring-fluorinated imidazo[1,2-a]pyridines have been synthesized from 1C,3N-dinucleophiles and β-CF₃-1,3-enynes, demonstrating how fluorinated building blocks can be used to construct complex heterocyclic systems. rsc.org Similarly, various substituted pyridines can be accessed through transition-metal-free, one-pot Michael addition/[5+1] annulation sequences initiated by 2-fluoro-1,3-dicarbonyl compounds. organic-chemistry.org

Palladium-catalyzed [4+2] annulation strategies offer another powerful route. These reactions can construct fluorinated piperidines, which can subsequently be aromatized to pyridines. nih.govacs.org For example, the reaction between an α-fluoro-β-ketoester and a suitable four-atom partner can lead to a 3-fluoropiperidine (B1141850) core. acs.org While this specific example leads to a saturated ring, the underlying principle of using a fluorinated precursor in a cycloaddition is a key strategy. The synthesis of fluorinated pyrrolo[2,3-b]pyridines has also been achieved by the annulation of a pyridine ring onto an aminopyrrole moiety using fluorinated 1,3-biselectrophiles. sorbonne-universite.fr These methods ensure that the fluorine atom is precisely placed at the desired position in the final heterocyclic product, circumventing the regioselectivity issues of direct C-H fluorination.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. Mechanistic studies for the formation of fluorinated pyridines involve a combination of computational, kinetic, and spectroscopic methods.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction pathways for the formation of fluorinated pyridines. These studies can model transition state structures, calculate activation energy barriers, and rationalize observed regioselectivity.

For electrophilic fluorination, computational studies have been used to compare different potential mechanisms, such as a polar SEAr pathway versus a single-electron transfer (SET) pathway. researchgate.netwikipedia.org Calculations can elucidate the structure of key intermediates, like the Wheland complex (an arenium ion), and determine whether its formation or decomposition is the rate-limiting step. researchgate.net In the context of silver-mediated fluorinations, computational studies have explored the roles of different silver species and the energetics of processes like hydride abstraction and C-C bond cleavage, providing a detailed mechanistic picture that would be difficult to obtain through experimental means alone. nih.gov

For cyclization reactions, ab initio calculations can help understand conformational preferences and the possibility of through-space interactions, such as those between a fluorine atom and a nearby proton, which can be correlated with NMR data. mdpi.com DFT studies on halogen bonding between pyridine additives and Selectfluor have also shown how these interactions can facilitate single-electron reduction and influence the efficiency of radical fluorination pathways. ucmerced.eduescholarship.org These computational models are invaluable for predicting the feasibility of a proposed reaction and understanding the subtle electronic and steric effects that govern its outcome.

Table 2: Representative Computational Findings in Fluorination Mechanisms

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Ag(I)-mediated deconstructive fluorination of N-acylated cyclic amines | DFT | The reaction proceeds via a formal Ag(I)-mediated hydride abstraction to form an iminium ion intermediate. | nih.gov |

| Electrophilic fluorination of 1,2-dihydropyridines | Ab initio | Confirmed the planarity of the resulting 3-fluoro-3,6-dihydropyridine ring and analyzed the potential for through-space proton-fluorine coupling. | mdpi.com |

Kinetic Studies of Relevant Reaction Pathways

Kinetic studies provide experimental data on reaction rates, which is essential for elucidating reaction mechanisms and quantifying the reactivity of different reagents. For electrophilic fluorination, kinetic experiments have been instrumental in distinguishing between proposed pathways. The measurement of kinetic isotope effects (KIEs) is a classic tool in this regard. For the electrophilic fluorination of aromatic compounds with N-F reagents, small KIE values (kH/kD ≈ 1) suggest that the C-H bond cleavage is not the rate-determining step of the reaction. researchgate.netresearchgate.net This finding is consistent with a polar SEAr mechanism where the initial attack of the electrophile to form the Wheland intermediate is the slow step.

Extensive kinetic studies have been conducted to establish quantitative reactivity scales for various electrophilic fluorinating agents. nih.govworktribe.com By measuring the absolute and relative rate constants for the fluorination of a series of reporter substrates (e.g., 1,3-dicarbonyl compounds), a reactivity hierarchy can be established. These studies show a vast difference in reactivity, spanning several orders of magnitude, among commercially available reagents like Selectfluor™, NFSI, and various N-fluoropyridinium salts. nih.gov Such kinetic data are crucial for the rational selection of a fluorinating agent for a specific synthetic challenge, moving beyond a purely empirical, "trial-and-error" approach. worktribe.com

Table 3: Relative Kinetic Reactivity of Selected Electrophilic Fluorinating Reagents

| Fluorinating Reagent | Relative Rate Constant (krel) |

|---|---|

| Selectfluor™ | 1.00 (Reference) |

| N-Fluorobenzenesulfonimide (NFSI) | 1.2 x 10⁻⁵ |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | 1.3 x 10² |

| N-Fluoro-3,5-dichloropyridinium triflate | 3.3 x 10³ |

Data derived from kinetic studies using 1,3-dicarbonyl substrates in CH₃CN. The relative rates demonstrate the vast range of fluorinating power available. nih.gov

Intermediate Characterization and Spectroscopic Analysis in Synthesis

The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are employed to identify these transient species.

In the synthesis of pyridine derivatives, intermediates such as aminodienones in Bohlmann-Rahtz pyridine syntheses can sometimes be observed through ¹H NMR analysis of the crude reaction mixture, providing direct evidence for the stepwise nature of the cyclodehydration process. beilstein-journals.org For electrophilic fluorinations, while the direct observation of the Wheland intermediate is often challenging due to its high reactivity, its existence is strongly supported by kinetic data and computational studies. researchgate.net

Spectroscopic analysis is fundamental for the structural elucidation of the final products and any isolable intermediates. The synthesis of pyridine derivatives is routinely followed by ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm their structure. researchgate.netresearchgate.net For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool, as the chemical shift and coupling constants provide unambiguous information about the electronic environment of the fluorine atom. psu.edu In studies of organometallic processes, such as the cyclomanganation of fluorinated 2-phenylpyridines, in situ ¹⁹F NMR spectroscopy can be used to monitor the reaction progress and determine the relative stability of different metallacyclic intermediates. whiterose.ac.uk Combined UV-Vis and electrochemical analysis has also been used to monitor the Mn³⁺ intermediate during oxygen evolution reactions catalyzed by MnO₂ in the presence of pyridine, demonstrating how spectroscopy can track key species even in complex systems. oup.com

Coordination Chemistry and Metallosupramolecular Architectures Involving 5 Fluoro 2 Phenylpyridine Ligands

Synthesis and Characterization of Metal Complexes of 5-Fluoro-2-phenylpyridine

The synthesis of metal complexes involving this compound typically proceeds via cyclometalation, where a C-H bond on the phenyl ring is activated, leading to the formation of a stable five-membered chelate ring with the metal center. This C^N coordination motif is a hallmark of these complexes.

Iridium(III) complexes of fluorinated phenylpyridines are widely studied for their applications in phosphorescent organic light-emitting diodes (OLEDs). The synthesis often involves the reaction of a suitable iridium(III) precursor, such as IrCl₃·nH₂O, with the this compound ligand. This reaction typically forms a chloro-bridged dimer, [(5-Fppy)₂Ir(μ-Cl)]₂, which can then be reacted with an ancillary ligand to yield the final heteroleptic complex. rsc.orgmdpi.com The introduction of fluorine atoms is a key strategy to blue-shift the emission of these complexes by stabilizing the HOMO, which is primarily localized on the phenyl ring and the metal center. analis.com.my

The cyclometalation process is a crucial step in the synthesis of these iridium(III) complexes. For instance, the reaction of 2-(2-fluoro-5-trifluoromethyl-phenyl)-4-methyl-pyridine with iridium(III) chloride trihydrate in trimethylphosphate at 90°C yields the corresponding iridium dimer. google.com Similarly, reacting 2-fluoro-5-(pyridin-2-yl)benzonitrile with phenylmagnesium bromide followed by hydrolysis can yield a benzoylated 2-phenylpyridine (B120327) derivative, which can then be used to form iridium(III) complexes. rsc.org

Table 1: Representative Iridium(III) Complexes of Fluorinated Phenylpyridines and their Photophysical Data

| Complex | Ancillary Ligand | Emission Max (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| Ir-2a | Acetylacetonate | 473, 503 | - | rsc.org |

| Ir-3a | Acetylacetonate | 467, 497 | - | rsc.org |

| Ir-3b | Picolinate | 460, 489 | - | rsc.org |

| Ir-2c | Tris-cyclometalated | 479, 508 | - | rsc.org |

| Ir-3c | Tris-cyclometalated | 470, 499 | - | rsc.org |

F₂ppy denotes 2-(2',4'-difluorophenyl)pyridine, a related fluorinated ligand.

Platinum(II) and palladium(II) also form square planar complexes with 2-phenylpyridine-type ligands. The synthesis of cyclometalated platinum(II) complexes can be achieved by reacting K₂PtCl₄ with the ligand precursor to form a chloride-bridged dimer, which is then cleaved by a β-diketonato ligand like acetylacetone. acs.org The introduction of fluorine atoms onto the phenyl ring of the cyclometalating ligand is a known strategy to tune the emission color of these complexes. osti.gov For example, complexes with 2,4-difluorophenylpyridine have been synthesized and studied for their mechanochromic and photophysical properties. nih.gov

Palladium(II) complexes with 2-phenylpyridine are often synthesized from cyclopalladated dimers like [(ppy)Pd(I)]₂. nih.gov These dimers can react with various ligands to form monomeric complexes. For example, sonication of the corresponding iodide complexes with AgF can yield palladium(II) fluoride (B91410) complexes. nih.govresearchgate.net The resulting complexes often exhibit a square planar geometry. rdd.edu.iq

Table 2: Selected Platinum(II) and Palladium(II) Complexes with Phenylpyridine Ligands

| Complex | Metal | Ancillary Ligands | Geometry | Reference |

|---|---|---|---|---|

| [Pt(ppy)(3-pyacH)Cl] | Pt(II) | 3-pyridinecarboxylic acid, Chloride | Square Planar | uoi.gr |

| [Pt(ppy)(4-pyacH)Cl] | Pt(II) | 4-pyridinecarboxylic acid, Chloride | Square Planar | uoi.gr |

| (phpy)Pd(lutidine)(F) | Pd(II) | 2,6-lutidine, Fluoride | Square Planar | nih.gov |

ppyH = 2-phenylpyridine, phpy = 2-phenylpyridine

While less common than their iridium and platinum counterparts, copper(I) and gold(I) complexes with fluorinated 2-phenylpyridine ligands have been synthesized. The synthesis of a room-temperature stable copper(I) complex with 2-(2,3,4,5-tetrafluorophenyl)pyridine (Htfppy) was achieved through C-H activation using [Cu(OH)(IDipp)] (IDipp = bis(2,6-di-isopropylphenyl)imidazole-2-ylidene) or by lithiation followed by reaction with a copper(I) source and a phosphine (B1218219) ligand. worktribe.com The resulting copper(I) complexes can adopt distorted trigonal or tetrahedral geometries and exhibit orange-red luminescence. worktribe.com

Gold(I) complexes with the same tetrafluorinated ligand have also been prepared. worktribe.com Unlike the chelating nature seen in copper(I) complexes, the gold(I) complexes tend to exhibit a linear coordination geometry where the pyridine (B92270) nitrogen does not coordinate to the metal center. worktribe.comworktribe.com Gold(III) complexes with related C,N,C pincer ligands can be synthesized via transmetalation from a chloromercury(II) intermediate. nih.gov

Table 3: Coordination Geometries of Copper(I) and Gold(I) Complexes with a Tetrafluorinated Phenylpyridine Ligand

| Complex | Metal | Ancillary Ligand(s) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Cu(tfppy)(IDipp)] | Cu(I) | IDipp | Distorted Trigonal | worktribe.com |

| [Cu(tfppy)(POP)] | Cu(I) | POP | Tetrahedral | worktribe.com |

| [Au(tfppy)(IDipp)] | Au(I) | IDipp | Linear | worktribe.com |

tfppy = 2-(2,3,4,5-tetrafluorophenyl)pyridinate, IDipp = bis(2,6-di-isopropylphenyl)imidazole-2-ylidene, POP = bis{2-(diphenylphosphanyl)phenyl} ether, PTol₃ = tri(p-tolyl)phosphine.

The coordination chemistry of this compound extends beyond the late transition metals. For example, the stoichiometric reaction of a fluorinated 2-phenylpyridine with a manganese precursor can lead to cyclomanganated products. nih.gov The selectivity of the C-H activation (ortho vs. para) in this case was found to be influenced by the presence of additives like benzoic acid, which can facilitate intermolecular exchange and lead to the thermodynamically favored product. nih.gov

Ligand Field Theory and Electronic Structure of this compound Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. researchgate.net In the context of this compound complexes, LFT helps to explain the influence of the fluorinated ligand on the d-orbital splitting of the central metal ion. The 2-phenylpyridine ligand, through its C^N chelation, creates a strong ligand field. uoi.gr

The introduction of an electron-withdrawing fluorine atom at the 5-position of the phenyl ring stabilizes the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.organalis.com.my In many cyclometalated iridium(III) and platinum(II) complexes, the HOMO has significant metal d-orbital character mixed with the π-orbitals of the phenyl ring of the cyclometalating ligand. rsc.orgacs.org The Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the π*-orbitals of the pyridine ring or the ancillary ligand. sci-hub.se By lowering the HOMO energy, the HOMO-LUMO energy gap is widened, which results in a blue-shift of the emission wavelength. rsc.org

For example, in a series of bis- and tris-cyclometalated iridium(III) complexes, increasing the number of fluorine substituents on the phenylpyridine ligand leads to a stabilization of the HOMO level, as determined by electrochemical measurements. rsc.org This ability to tune the electronic structure through ligand modification is a key principle in the rational design of phosphorescent materials. bohrium.com

Structural Analysis of Coordination Motifs (e.g., C^N Chelation)

In cyclometalated iridium(III) complexes, the metal center typically adopts a pseudo-octahedral geometry. rsc.org For heteroleptic complexes of the type [(C^N)₂Ir(ancillary)], the ligands are often arranged with a cis-C,C and trans-N,N configuration. rsc.org The Ir-C bond lengths are typically in the range of 1.99–2.03 Å, while the Ir-N bond lengths are around 2.04–2.13 Å. rsc.orgnih.gov The bite angle of the C^N ligand, C-Ir-N, is constrained by the five-membered ring geometry.

For square planar platinum(II) complexes, the C^N chelation also leads to a notable distortion from the ideal geometry, with a C-Pt-N bite angle of approximately 83-87°. uoi.gr The Pt-C bond length is typically around 2.0 Å, and the Pt-N bond length is slightly longer. The bond trans to the strongly σ-donating carbon of the phenyl ring is often elongated, a phenomenon known as the trans-influence. uoi.gr In palladium(II) complexes with 2-phenylpyridine, the Pd-C bond length is around 1.98 Å. nih.gov The rigidity of the ligand framework can influence these bond parameters; for example, a more rigid ligand system can lead to a shorter Pd-F bond and a longer Pd-C bond in related fluoride complexes. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-phenylpyridine |

| Iridium(III) chloride trihydrate |

| 2-(2-fluoro-5-trifluoromethyl-phenyl)-4-methyl-pyridine |

| 2-fluoro-5-(pyridin-2-yl)benzonitrile |

| Phenylmagnesium bromide |

| Acetylacetonate |

| Picolinate |

| 2-(2',4'-difluorophenyl)pyridine |

| R-phenylimidazo(4,5-f)1,10-phenanthroline |

| Potassium tetrachloroplatinate(II) |

| 2,4-difluorophenylpyridine |

| 3-pyridinecarboxylic acid |

| 4-pyridinecarboxylic acid |

| 2,6-lutidine |

| 4-tert-butylpyridine |

| Silver(I) fluoride |

| 2-(2,3,4,5-tetrafluorophenyl)pyridine |

| bis(2,6-di-isopropylphenyl)imidazole-2-ylidene |

| bis{2-(diphenylphosphanyl)phenyl} ether |

| tri(p-tolyl)phosphine |

| Chloromercury(II) |

Photophysical Investigations of 5 Fluoro 2 Phenylpyridine and Its Metal Complexes

Luminescence Properties and Excited State Dynamics

The luminescence of 5-fluoro-2-phenylpyridine and its derivatives, particularly when complexed with heavy transition metals like iridium(III), platinum(II), copper(I), and gold(I), is a subject of intense research. These complexes are known for their strong emission, which is highly tunable by modifying the ligand structure. upsi.edu.my The electronic transitions responsible for their luminescence are intricate, involving different excited states and decay pathways.

The emission from metal complexes of phenylpyridine ligands can be broadly categorized into two types: fluorescence and phosphorescence. Fluorescence is the emission of light from a singlet excited state, a process that is typically fast with lifetimes in the nanosecond range (10⁻⁹ to 10⁻⁷ s). libretexts.org Phosphorescence, conversely, originates from a triplet excited state and is a much slower process, with lifetimes ranging from microseconds to seconds (10⁻⁶ to 10² s), because the transition from a triplet state to a singlet ground state is spin-forbidden. libretexts.orgacs.org

In many organic molecules, phosphorescence is very weak at room temperature. However, when this compound is coordinated to a heavy metal atom, the strong spin-orbit coupling facilitates intersystem crossing from the singlet to the triplet state, leading to efficient phosphorescence. upsi.edu.my Iridium(III) complexes containing 2-phenylpyridine (B120327) ligands, for instance, are known to exhibit high triplet quantum yields and high phosphorescence efficiencies. upsi.edu.my

Some d¹⁰-coinage metal complexes, such as those of Au(I), can exhibit simultaneous fluorescence and phosphorescence. worktribe.comworktribe.com For example, a gold(I) complex bearing a tetrafluorophenyl)pyridine ligand was found to display dual emission, a testament to the complex interplay between different de-excitation pathways. worktribe.comworktribe.com The fluorescence is typically a higher-energy emission (shorter wavelength) compared to the phosphorescence from the same molecule. acs.org For instance, a biluminescent organic emitter showed distinct fluorescence and phosphorescence maxima at 425 nm and 540 nm, respectively. acs.org

The table below summarizes representative photophysical data for metal complexes containing fluorinated phenylpyridine ligands, illustrating typical emission characteristics.

| Complex Type | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Emission Type |

| Ir(III) with di-fluoro-ppy | 453 nm | - | - | Phosphorescence |

| Cu(I) with tetra-fluoro-ppy | 607-610 nm | 0.06 | 9.5 µs | Phosphorescence |

| Au(I) with tetra-fluoro-ppy | - | - | 24 µs (in PMMA film) | Fluorescence & Phosphorescence |

| Pt(II) with di-fluoro-ppy | 466 nm | 0.02 (in solution) | <0.01 µs | Phosphorescence |

This table is illustrative, compiled from data on various fluorinated phenylpyridine complexes. upsi.edu.myworktribe.comworktribe.comosti.gov

Understanding the luminescence of these compounds requires knowledge of their singlet and triplet excited states. libretexts.org When a molecule absorbs light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. If the spin of the promoted electron remains paired with the electron in the lower orbital, the molecule is in a singlet excited state (e.g., S₁). If the spin of the promoted electron flips to become parallel to the other electron, it enters a triplet excited state (e.g., T₁). libretexts.orglibretexts.org

The lowest-lying excited states in cyclometalated iridium(III) and platinum(II) complexes are typically a mix of metal-to-ligand charge-transfer (MLCT) and ligand-centered (LC) π-π* character. acs.orgresearchgate.net

¹MLCT/³MLCT (Metal-to-Ligand Charge Transfer): An electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital.

¹LC/³LC (Ligand-Centered): The electronic transition occurs within the π-system of the ligand itself (an intraligand or IL transition). researchgate.net

LLCT (Ligand-to-Ligand Charge Transfer): In heteroleptic complexes with different ligands, an electron can be transferred from one ligand to another. acs.orgchemrxiv.org

Theoretical studies using time-dependent density functional theory (TD-DFT) have shown that for iridium(III) phenylpyridine complexes, the lowest triplet state (T₁) is primarily of ³MLCT character, with a significant admixture of ligand π character. researchgate.net The emission from these complexes is therefore phosphorescence originating from this T₁ state. researchgate.net In some cases, particularly with extensive π-conjugation on the ligands, the emission can emanate from ligand-centered ³π,π* states or a mixture of states. acs.orgsemanticscholar.org The relative energies of these MLCT and LC states are crucial in determining the emission color and efficiency of the complex.

The transition from a singlet excited state (S₁) to a triplet excited state (T₁), known as intersystem crossing, is formally forbidden by quantum mechanical selection rules. libretexts.org However, this rule is relaxed by a phenomenon called spin-orbit coupling (SOC) . dtu.dk SOC is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around the nucleus. dtu.dk

This coupling is significantly stronger for heavier elements. dtu.dk Therefore, when this compound is coordinated to a heavy transition metal like iridium (Ir, Z=77), platinum (Pt, Z=78), or gold (Au, Z=79), the strong SOC of the metal enhances the rate of intersystem crossing from S₁ to T₁. upsi.edu.myresearchgate.net This efficient population of the triplet state is why heavy metal complexes are often highly phosphorescent. upsi.edu.my The SOC effect, often called the "heavy-atom effect," essentially mixes the singlet and triplet states, making the spin-forbidden T₁ → S₀ transition more probable and thus increasing phosphorescence efficiency. worktribe.com

The magnitude of SOC is a key factor in the photophysical properties of these complexes. diva-portal.orgnih.gov Strong SOC leads to rapid and efficient population of the triplet state and a higher radiative decay rate from it, resulting in bright phosphorescence with a shorter lifetime. upsi.edu.my Conversely, in complexes with lighter metals or coordination geometries that reduce the metal's electronic influence, SOC is weaker, which can lead to lower phosphorescence quantum yields or the appearance of competing fluorescence. worktribe.comworktribe.com

Influence of Fluorine Substitution on Photophysical Parameters

The strategic placement of fluorine atoms on the phenylpyridine ligand is a powerful tool for tuning the photophysical properties of the resulting complexes. researchgate.netmdpi.com The introduction of one or more fluorine atoms, which are highly electronegative, significantly impacts the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). upsi.edu.my

Specifically, substituting hydrogen with fluorine on the phenyl ring of the ppy ligand has been shown to lower the energy of the HOMO level more significantly than the LUMO level. upsi.edu.my Since the HOMO in these complexes often has significant character on the cyclometalating phenyl ring, and the LUMO is typically localized on the pyridine (B92270) or ancillary ligand, this substitution effectively widens the HOMO-LUMO gap. upsi.edu.mychemrxiv.org

This widening of the energy gap leads to a higher-energy triplet excited state (T₁). upsi.edu.my As the emission energy is directly related to the energy of the T₁ state, this results in a hypsochromic shift (blue-shift) of the phosphorescence. For example, an iridium(III) complex with a 2,4-difluorophenylpyridine ligand showed a blue-shifted emission at 453 nm compared to the 474 nm emission of the non-fluorinated analogue. upsi.edu.my This principle is widely used to design blue-emitting phosphorescent materials for applications like Organic Light-Emitting Diodes (OLEDs). osti.govresearchgate.net

The position and number of fluorine atoms are critical. upsi.edu.mymdpi.com Fluorination at the 2- and 4-positions of the phenyl ring generally produces a larger blue shift than substitution at the 3- and 5-positions, due to the greater influence on the HOMO stabilization. upsi.edu.my Furthermore, fluorination can enhance the photoluminescence quantum yield (ΦPL) by increasing the rigidity of the molecular structure, which suppresses non-radiative decay pathways. mdpi.com

Photochemical Reactivity and Stability Under Irradiation

While valued for their luminescent properties, fluorinated phenylpyridines and their metal complexes can also undergo photochemical reactions when exposed to light, particularly UV irradiation. The stability of the C-F bond, while generally high, can be compromised in the electronically excited state.

Studies on half-sandwich rhodium complexes have shown that irradiation in the presence of fluorinated pyridines can lead to several outcomes. psu.edu Depending on the specific fluoropyridine and reaction conditions, the outcomes can include:

η²-Coordination: The fluorinated pyridine can coordinate to the metal center through its π-system without breaking any bonds. psu.edu

C-H Bond Activation: The metal center can preferentially break a C-H bond, which is often kinetically favored over C-F bond cleavage. Reaction of a rhodium complex with 2,3,5,6-tetrafluoropyridine (B1295328) resulted exclusively in the C-H activated product. psu.edu

C-F Bond Activation: In certain cases, intramolecular C-F activation can occur, leading to the formation of stable metallacycles. This demonstrates that the C-F bond can be a site of reactivity under photochemical conditions. psu.edu

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of phenylpyridine systems. It offers a robust framework for calculating the electronic structure and related properties with a favorable balance between accuracy and computational cost. DFT studies on fluorinated phenylpyridines have explored how the introduction of fluorine atoms influences their physical and chemical properties. rsc.org For instance, DFT calculations have been instrumental in understanding the chemo-selectivity of halogenated phenylpyridines by analyzing their electronic and reactive properties. acs.org

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-phenylpyridine (B120327) | B3LYP/6-31++G(d,p) | - | - | Varies with dihedral angle | researchgate.netkaratekin.edu.tr |

| 5-fluoro-2-(methylamino)benzenesulfonamide | DFT | - | - | 2.122 | ogu.edu.tr |

| Ir(III) complex with 2-(4-(trifluoromethyl)phenyl)pyridine | DFT | Stabilized by F | - | - | researchgate.net |

Note: This table is illustrative and provides data for related compounds to infer the properties of 5-Fluoro-2-phenylpyridine due to a lack of specific published data for the target molecule.

Conformational Analysis and Energetics

The conformational flexibility of this compound is primarily defined by the rotation around the C-C single bond connecting the phenyl and pyridine (B92270) rings. This rotation is associated with a torsional potential energy surface that dictates the most stable arrangement of the two rings relative to each other.

Computational studies on the parent molecule, 2-phenylpyridine, have shown that it has a very low barrier to rotation, with a minimum energy conformation that is nearly planar (dihedral angle of ~23°). researchgate.net This planarity is a balance between the stabilizing π-conjugation across the two rings and the destabilizing steric repulsion between the ortho-hydrogens. researchgate.netplos.org The introduction of a fluorine atom at the 5-position of the pyridine ring is not expected to introduce significant steric hindrance that would drastically alter this preference for a near-planar structure. Torsional energy profiles calculated using methods like MP2 and DFT for similar biaryl systems confirm that planar geometries are often favored when steric hindrance at the ortho positions is minimal. nih.gov

Table 2: Calculated Rotational Barriers for 2-Phenylpyridine

| Method | Basis Set | Dihedral Angle (°) | 0° Barrier (kcal/mol) | 90° Barrier (kcal/mol) | Reference |

|---|---|---|---|---|---|

| DFT (B3LYP) | DZP | ~23 | Almost non-existent | - | researchgate.net |

| MP2(full) | aug-cc-pVTZ | - | Miniscule | - | nih.gov |

Note: Data is for the parent compound 2-phenylpyridine, which provides a basis for understanding the conformational energetics of its 5-fluoro derivative.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. faccts.derespectprogram.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For phenylpyridine-based compounds, the UV-Vis spectra are typically characterized by intense π → π* transitions. ub.edu While a specific TD-DFT calculated spectrum for this compound is not documented in dedicated articles, studies on similar molecules provide insight. For example, the ultraviolet absorption spectrum of 2-fluoro-5-bromopyridine has been experimentally measured and analyzed, showing intense π* ← π transitions. nih.gov TD-DFT calculations on iridium(III) complexes containing variously substituted 2-phenylpyridines have been successfully used to assign experimental absorption bands and understand their electronic origins. researchgate.netscispace.com These calculations typically show that the lowest energy absorptions are due to metal-to-ligand charge transfer (MLCT) mixed with intraligand π → π* transitions.

Prediction of Nonlinear Optical (NLO) Properties

The response of a molecule's electron cloud to a strong external electric field, such as that from a laser, gives rise to nonlinear optical (NLO) properties. These are quantified by hyperpolarizability tensors (β, γ, etc.). DFT calculations are a common tool for predicting these properties. osti.govrug.nldtic.mil

Table 3: Calculated Nonlinear Optical Properties for 2-Phenylpyridine

| Method | Basis Set | Property | Value (a.u.) |

|---|---|---|---|

| B3LYP | 6-31++G(d,p) | Max β_tot | 456.7 |

Note: Data is for the parent compound 2-phenylpyridine. The value represents the maximum total hyperpolarizability as a function of the dihedral angle. researchgate.net

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules in a condensed phase and their interactions with their environment. plos.orgplos.org These simulations can provide insights into solvation, aggregation, and binding to biological targets.

For fluorinated organic molecules, simulations are crucial for understanding the role of fluorine in intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.govresearchgate.net Fluorine can act as a weak hydrogen bond acceptor, and its presence can modulate the electrostatic potential of the molecule, influencing how it interacts with neighboring molecules or a protein binding pocket. nih.gov While specific MD simulation studies focused on this compound are not prominent in the literature, the methodologies have been well-established for similar systems. For example, MD simulations have been used to investigate the interactions of fluorinated compounds with biological targets like the influenza polymerase PB2 subunit semanticscholar.org and to develop and validate force field parameters for fluorinated amino acids for protein simulations. biorxiv.org Such studies highlight the importance of accurately modeling electrostatic and van der Waals interactions to capture the unique effects of fluorine. nih.gov

Advanced Spectroscopic Characterization Techniques in 5 Fluoro 2 Phenylpyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Fluoro-2-phenylpyridine, providing atom-specific information about the chemical environment, connectivity, and through-bond or through-space interactions.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number, environment, and coupling of protons, while the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For aromatic systems like this compound, signals are typically observed in the downfield region (approx. 7.0-9.0 ppm for ¹H and 110-160 ppm for ¹³C). The fluorine atom induces characteristic splitting patterns in the signals of nearby carbon and hydrogen atoms due to heteronuclear J-coupling (C-F and H-F coupling).

¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally powerful and direct tool for characterizing fluorinated organic compounds. wikipedia.org It offers a very wide range of chemical shifts, minimizing the likelihood of signal overlap and making it highly sensitive to subtle changes in the local electronic environment. thermofisher.comnih.gov The chemical shift of the fluorine atom in this compound provides a direct probe of its electronic surroundings. Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides definitive evidence for the position of the fluorine substituent on the pyridine (B92270) ring. huji.ac.il

Table 1: Representative NMR Data for a Fluorophenylpyridine Isomer (2-(4-Fluorophenyl)pyridine in CDCl₃) rsc.org This table is for illustrative purposes, showing data for a closely related isomer.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 8.68, 7.98, 7.73, 7.23, 7.15 | Signals correspond to the protons on the phenyl and pyridine rings, with multiplicity and integration confirming their positions. |

| ¹³C | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) | Signals for each carbon atom. Note the characteristic large one-bond C-F coupling (¹JCF) and smaller multi-bond couplings. |

| ¹⁹F | -113.16 | A single resonance confirming the presence of one fluorine environment. Its coupling to adjacent protons would further confirm its location. |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uklibretexts.org

For this compound (C₁₁H₈FN), the expected exact mass of the molecular ion is approximately 173.06 g/mol . The most intense peak in the spectrum is often the molecular ion peak, confirming the compound's identity.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound possess π-electron systems that absorb UV or visible light, promoting electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).

The spectrum is expected to be dominated by intense absorption bands corresponding to π → π* transitions within the conjugated phenyl and pyridine rings. The parent compound, 2-phenylpyridine (B120327), exhibits characteristic UV absorption. nist.gov The introduction of a fluorine atom, an electron-withdrawing group, can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength), provide insight into how the substituent alters the energy of the electronic orbitals. For instance, the spectrum of an iridium complex of 2-phenylpyridine shows strong ligand-centered absorption bands below 300 nm. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Aromatic Chromophores This table provides typical values for the electronic transitions expected in this compound.

| Chromophore System | Typical λmax (nm) | Transition Type |

|---|---|---|

| Phenyl Ring | ~200-270 | π → π |

| Pyridine Ring | ~200-280 | π → π and n → π* |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. anton-paar.com By scattering a beam of X-rays off the electron clouds of the atoms arranged in a crystal lattice, a unique diffraction pattern is produced. iitk.ac.in

Analysis of this pattern allows for the calculation of the crystal system, space group, and unit cell dimensions. Most importantly, it provides the exact coordinates of each atom in the molecule, enabling the precise determination of bond lengths, bond angles, and torsion angles. This information confirms the planarity of the aromatic rings and reveals the dihedral angle between the phenyl and pyridine rings.

Furthermore, X-ray diffraction studies elucidate intermolecular interactions in the crystal packing, such as π-π stacking or other non-covalent forces, which govern the material's bulk properties. While a specific crystal structure for this compound is not publicly documented, studies on related fluorinated bipyridines have successfully used this technique to confirm molecular structures and analyze their solid-state packing. researchgate.net The fundamental principle for this analysis is Bragg's Law, which relates the X-ray wavelength (λ), the angle of diffraction (θ), and the spacing between crystal planes (d). libretexts.org

Applications of 5 Fluoro 2 Phenylpyridine in Emerging Technologies

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 2-phenylpyridine (B120327) framework is a cornerstone in the design of phosphorescent emitters for OLEDs, particularly in the form of cyclometalated iridium(III) complexes. The introduction of a fluorine atom onto this framework, creating ligands such as 5-fluoro-2-phenylpyridine, serves as a powerful tool for fine-tuning the photophysical and electronic properties of these materials.

The performance of OLEDs is highly dependent on the intricate balance of charge transport, exciton (B1674681) dynamics, and light-emission processes. rsc.org Strategic placement of fluorine atoms on the phenylpyridine ligand can influence these factors. Research into related iridium complexes has shown that device performance metrics such as brightness and operational voltage are significantly affected by the molecular structure of the emitter. In one study of a phenylpyridine-based ionic iridium complex, devices achieved a maximum brightness of 3040 cd/m², though the lifetime was limited. nih.gov The precise engineering of donor-acceptor frameworks, which can be influenced by fluorination, has led to emitters with high external quantum efficiencies (EQE), with some designs reaching 23.3%. rsc.org

Below is a table summarizing the performance of representative OLED devices using phenylpyridine-type emitters, illustrating the impact of molecular design on key metrics.

| Emitter Type | Max EQE (%) | FWHM (nm) | Emission Color | CIE Coordinates | Ref. |

| Ortho-configured D-A Emitter | 23.3% | 54 nm | Sky-Blue | Not Specified | rsc.org |

| Para-configured D-A Emitter | 2.6% | 4.7 nm | Deep-Blue | (0.16, 0.03) | rsc.org |

This table illustrates performance data for advanced emitter designs, highlighting how structural modifications, akin to those achieved with fluorination, can tune device characteristics.

Fluorination plays a critical role in enhancing the stability and efficiency of OLED emitters. The introduction of fluorine, the most electronegative element, has a profound electron-withdrawing effect. This influences the electronic properties of the molecule without causing significant steric hindrance. taylorfrancis.com

Key effects of fluorination include:

Enhanced Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Incorporating C-F bonds into the emitter molecule can increase its thermal stability and resistance to chemical degradation during device operation, thereby extending the operational lifetime of the OLED.

Photophysical Modulation: While fluorination can tune emission color, it can also impact quantum yield. In some cases, fluorine substitution has been observed to promote non-radiative decay pathways, which can reduce the photoluminescence quantum yield. For example, a study on a Bis(2-phenylpyridinato)iridium(III) complex showed that adding fluorine substituents to the ancillary ligand significantly reduced the quantum yield from 54% to 5% without changing the emission wavelength. mdpi.com This highlights the complex interplay between molecular structure and photophysical properties, requiring careful design to achieve desired outcomes.

Material Science and Polymer Chemistry

The this compound moiety can be incorporated into larger macromolecular structures to create advanced materials with unique properties. Fluorinated polymers, or fluoropolymers, are a critical class of materials known for their exceptional stability and performance in demanding environments. polyacs.org

Fluorinated pyridine (B92270) compounds are valuable building blocks for creating complex fluoropolymers and network materials. mdpi.com Due to the activating effect of the fluorine atoms, compounds like perfluoropyridine readily undergo nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows them to be used as monomers or cross-linking agents in step-growth polymerization. By reacting with multi-functional nucleophiles such as bisphenols or triols, these pyridine units can be integrated into the backbone of polymers or form highly cross-linked, three-dimensional networks. mdpi.com This methodology enables the synthesis of materials where the properties of the fluorinated pyridine unit are imparted to the bulk polymer.

The synthesis of well-defined fluorinated polymers has been advanced by techniques like reversible-deactivation radical polymerization (RDRP), which allows for control over molecular weight and structure. taylorfrancis.com

The incorporation of fluorinated groups like this compound into polymers imparts a range of desirable properties stemming from the unique nature of the carbon-fluorine bond.

Thermal Stability: Organofluorine compounds are known for their enhanced thermal stability. mdpi.com Polymers containing fluorinated pyridine units exhibit high resistance to thermal degradation. This property is often characterized by Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature.

Hydrophobicity: The presence of fluorine atoms in a polymer structure leads to low surface energy. This, in turn, results in materials that are highly water-repellent (hydrophobic) and oil-repellent (oleophobic).

Chemical Resistance: The strong C-F bond also confers excellent resistance to chemical attack and oxidation. mdpi.com

The thermal properties of network polymers prepared from perfluoropyridine, a related building block, are summarized in the table below, demonstrating the high stability achieved.

| Polymer Network | Glass Transition Temp (Tg) by DSC (°C) | Decomposition Temp (Td) by TGA (°C) |

| Network 26 (from 1,3,5-benzenetrimethanol) | 126 | 320 |

| Network 27 (from phloroglucinol) | 185 | 340 |

Data derived from studies on perfluoropyridine-based networks, illustrating the thermal stability imparted by fluorinated pyridine units. mdpi.com

Catalysis Research

The 2-phenylpyridine scaffold is not only a key component in materials but also plays a significant role in catalysis, both as a substrate for functionalization and as a ligand that directs the activity of a metal center. The electronic modifications introduced by the fluorine atom in this compound can influence its behavior in catalytic systems.

The C-H bonds on the 2-phenylpyridine molecule are targets for functionalization reactions. Catalytic methods have been developed for the ortho-fluoroalkylation of 2-phenylpyridine using transition metals like nickel or palladium. researchgate.net These reactions create new C-C bonds at a specific position, and the presence of a fluorine atom elsewhere on the ring can influence the reactivity and selectivity of this process.

Furthermore, iridium complexes of 2-phenylpyridine, known as Ir(ppy) complexes, are widely used as photosensitizers in photoredox catalysis. mdpi.com These complexes can absorb light and initiate catalytic cycles for a variety of chemical transformations. In one dual-catalysis system, an Ir(ppy)-type photosensitizer was used in conjunction with a nickel metallacycle to perform C-S cross-coupling reactions. mdpi.com The efficiency of such catalytic systems depends on the excited-state lifetime and redox properties of the photosensitizer, which can be systematically tuned by adding substituents like fluorine to the phenylpyridine ligands.

Medicinal Chemistry and Biological Activity Studies

Structure-Activity Relationship (SAR) Studies of 5-Fluoro-2-phenylpyridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR studies have provided critical insights into optimizing their therapeutic potential.

The position of the fluorine atom on the pyridine (B92270) ring is a key determinant of activity. The electron-withdrawing nature of fluorine at the 5-position can significantly alter the electronic distribution of the entire molecule, thereby influencing its interaction with biological targets. nih.gov Studies on various fluorinated pyridine derivatives have shown that the location of the fluorine substituent can dramatically affect properties such as binding affinity and selectivity for enzymes and receptors. rsc.orgnih.gov For instance, in the development of kinase inhibitors, the precise placement of a fluorine atom on the pyridine or an associated phenyl ring can lead to a substantial increase in potency. nih.gov

Modifications to the 2-phenyl group also play a crucial role in the SAR of these compounds. The introduction of various substituents on the phenyl ring can modulate lipophilicity, steric bulk, and hydrogen bonding capabilities, all of which are critical for target engagement. For example, in a series of 2-phenylpyridine (B120327) derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their antiproliferative activity. nih.gov While some substitutions enhance activity, others, particularly bulky groups, can lead to a decrease in potency. researchgate.net

Furthermore, the exploration of different functional groups attached to the core this compound scaffold has been a fruitful area of SAR studies. The introduction of amide, sulfonamide, or other heterocyclic moieties can create new interaction points with biological targets, leading to enhanced or novel activities. rsc.org These studies underscore the importance of systematic structural modifications to elucidate the key features required for a desired biological effect.

| Compound Series | Key Structural Modifications | Impact on Biological Activity |

| Fluorinated Pyridine-Based Ligands | Position of fluorine on the pyridine ring | Significantly affects binding affinity and selectivity for cannabinoid receptors. nih.gov |

| Phenyl-pyrroloquinolinone Derivatives | Fluorine substitution on the 7-phenyl ring | Introduction of fluorine at the 2 or 3 position resulted in potent cytotoxicity against various cancer cell lines. mdpi.com |

| Pyrazol-4-yl-pyridine Derivatives | Subtle chemical modifications around the pyridine core | Did not significantly affect binding affinity or allosteric modulation of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov |

| Pyrazolo[1,5-a]pyrimidine Inhibitors | Strategic installation of a fluorine atom on a phenyl ring | Improved in vivo metabolic stability while maintaining excellent cellular potency. mdpi.comuspto.gov |

Mechanisms of Bioactivity and Interaction with Biological Targets

One of the key mechanisms involves the inhibition of enzymes, particularly kinases. nih.gov Many kinase inhibitors feature a heterocyclic scaffold that binds to the ATP-binding pocket of the enzyme. The this compound core can serve as such a scaffold, with the fluorine atom contributing to favorable binding interactions. For instance, fluorinated pyrimidine (B1678525) derivatives have been designed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. nih.gov

In the context of anticancer activity, derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies have shown that some fluorinated compounds can lead to cell cycle arrest, the production of reactive oxygen species (ROS), and the activation of caspases, all of which are hallmarks of apoptosis. nih.gov The interaction with DNA is another potential mechanism, where the planar aromatic structure of the phenylpyridine moiety could facilitate intercalation between DNA base pairs, leading to disruption of DNA replication and transcription.

Furthermore, molecular docking studies have been employed to predict and rationalize the binding modes of these compounds with their biological targets. mdpi.commdpi.com These computational models help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for bioactivity and guide the design of more potent and selective derivatives. For example, docking studies of pyridine derivatives with receptors like the A3 adenosine (B11128) receptor have helped to elucidate the key binding interactions and inform the 3D-QSAR models. nih.gov

Influence of Fluorine on Bioavailability and Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacokinetic properties, particularly bioavailability and metabolic stability. rsc.orgmdpi.comlifechemicals.com The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, contribute to these improvements. rsc.org

Metabolic Stability:

A primary reason for incorporating fluorine is to block sites of metabolic oxidation. uspto.govnih.gov The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. rsc.org By strategically placing a fluorine atom at a metabolically vulnerable position on the this compound scaffold, the rate of metabolism can be significantly reduced, leading to a longer half-life and improved in vivo efficacy. mdpi.com While fluorinated aromatic compounds are generally more resistant to metabolism, metabolic defluorination can still occur. nih.gov

Bioavailability:

Fluorine substitution can also positively influence a drug's bioavailability, which is the fraction of an administered dose that reaches the systemic circulation. This is often achieved by modulating the physicochemical properties of the molecule. mdpi.com The high electronegativity of fluorine can alter the electron distribution within the molecule, affecting its pKa (a measure of acidity). researchgate.net For instance, fluorine can reduce the basicity of nearby nitrogen atoms in the pyridine ring, which can lead to improved membrane permeation and better absorption. rsc.org

Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. uspto.gov However, the effect of fluorine on lipophilicity can be complex and depends on the specific molecular context. uspto.gov Careful consideration of the number and position of fluorine atoms is necessary to achieve the optimal balance of properties for good absorption and distribution.

| Property | Influence of Fluorine Substitution |

| Metabolic Stability | Increased due to the high strength of the C-F bond, which blocks oxidative metabolism at the site of fluorination. rsc.orgmdpi.com |

| Bioavailability | Can be improved by modulating pKa and lipophilicity, leading to enhanced membrane permeation and absorption. rsc.orgmdpi.com |

| Lipophilicity | Generally increases with the introduction of fluorine, which can affect absorption and distribution. uspto.gov |

| pKa | The high electronegativity of fluorine can lower the pKa of nearby functional groups, influencing ionization and membrane transport. researchgate.net |

Applications in Drug Discovery and Development (general)

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.com This versatility has led to its use in the development of a wide range of therapeutic agents. mdpi.comlifechemicals.com

The pyridine ring itself is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.com The incorporation of a fluorine atom and a phenyl group further enhances the potential of this scaffold. Fluorinated pharmaceuticals account for a significant portion of all commercialized medications. mdpi.com

Development of Pharmaceutical Research Precursors

This compound and its derivatives are valuable building blocks in organic synthesis for the creation of more complex and biologically active molecules. lifechemicals.com Their utility as pharmaceutical precursors stems from the presence of multiple reactive sites that allow for further chemical modifications. The pyridine nitrogen can be involved in coordination with metal catalysts, and the aromatic rings can undergo various substitution reactions.

The synthesis of fluorinated amino acids, which are important components of many modern drugs, can utilize fluorinated aromatic precursors. nih.gov These fluorinated building blocks are crucial for late-stage functionalization in drug development, allowing for the rapid generation of analog libraries to explore SAR. nih.gov The development of efficient synthetic methods to produce these fluorinated precursors is an active area of research. nih.gov

Agrochemical Applications (e.g., Insecticidal Activity)

Beyond pharmaceuticals, derivatives of 2-phenylpyridine have found applications in the agrochemical industry, particularly as insecticides. nih.gov The development of new insecticides is crucial to combat the growing issue of pest resistance.

A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized, showing significant insecticidal activity against various pests. nih.gov In these compounds, the 2-phenylpyridine core acts as a key pharmacophore. While the specific role of a 5-fluoro substituent in these particular insecticidal compounds was not detailed in the provided search results, the general principles of how fluorine can enhance bioactivity and metabolic stability in drug discovery are also applicable to the design of new agrochemicals. The introduction of fluorine can improve the potency, selectivity, and environmental profile of pesticides.

Emerging Therapeutic Areas and Future Directions

The versatility of the this compound scaffold suggests its potential in a variety of emerging therapeutic areas. As our understanding of disease biology grows, new molecular targets are continually being identified, and this scaffold provides a promising starting point for the development of novel inhibitors.

Future research will likely focus on:

Targeting Novel Kinases and Enzymes: The proven success of this scaffold in kinase inhibition will drive its exploration against other, less-studied kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Development of Protein-Protein Interaction (PPI) Inhibitors: The planar and rigid nature of the phenylpyridine core could be exploited to design molecules that disrupt disease-relevant protein-protein interactions, which have traditionally been challenging to target with small molecules.

Exploration of New Therapeutic Modalities: The scaffold could be incorporated into novel drug delivery systems, such as antibody-drug conjugates or targeted nanoparticles, to enhance tissue-specific delivery and reduce off-target effects.

Advanced Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis and functionalization of this compound derivatives will be crucial for accelerating the drug discovery process.

常见问题

Q. What are the standard synthetic routes for 5-Fluoro-2-phenylpyridine, and what factors influence reaction efficiency?

Methodological Answer: this compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling , which connects a fluorinated pyridine boronic acid to a phenyl halide. Key factors include:

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2-Fluoro-5-bromopyridine + Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 65–75 | Monitor via TLC (hexane:EtOAc 4:1) . |

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: